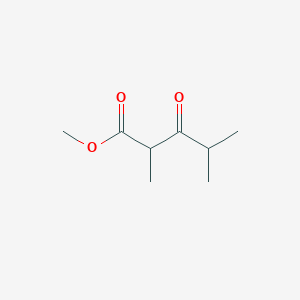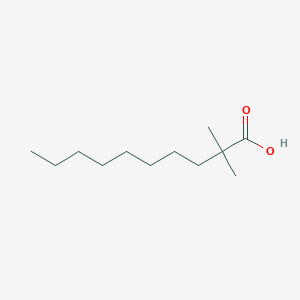
Methyl 2,4-dimethyl-3-oxopentanoate
Vue d'ensemble
Description
Methyl 2,4-dimethyl-3-oxopentanoate , also known as methyl pivaloylacetate , is an organic compound with the chemical formula C8H14O3 . It belongs to the class of ketones and is characterized by its unique structure, which includes a pivaloyl group (a branched alkyl group) attached to an acetate moiety. The compound exhibits a fruity odor and is commonly used in synthetic chemistry as a building block for various organic transformations .
Synthesis Analysis
The synthesis of Methyl 2,4-dimethyl-3-oxopentanoate involves several methods, including InCl3-catalyzed syntheses . Researchers have utilized this compound as a substrate in the preparation of novel dibenzo (d,f) (1,3)dioxepines and 12H-dibenzo (d,g) (1,3)dioxocin derivatives . Additionally, it has been employed in the synthesis of neat α-oxoketene and carbomethoxypivaloylketene .
Molecular Structure Analysis
The molecular structure of Methyl 2,4-dimethyl-3-oxopentanoate consists of a central pentanone core with two methyl groups attached at positions 2 and 4. The pivaloyl group (tert-butyl acyl group) is linked to the carbonyl carbon of the pentanone. The compound’s SMILES notation is: COC(=O)CC(=O)C©©C .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Formation and Reactions
- Methyl 2,4-dimethyl-3-oxopentanoate is involved in the formation of γ-keto esters from β-keto esters. This process includes the use of diethylzinc and pyrophoric in organic syntheses and highlights the importance of methyl 2,4-dimethyl-3-oxopentanoate in keto ester chemistry (Ronsheim, Hilgenkamp, & Zercher, 2003).
- The compound is also part of acid-catalysed rearrangements in organic chemistry, playing a significant role in the transformation and synthesis of various organic compounds (Greene & Lewis, 1978).
Metabolic Studies
- It has been studied in the context of metabolic processes, particularly in pancreatic islets. Methyl 2,4-dimethyl-3-oxopentanoate influences various metabolic activities, including the stimulation of respiration and ketone-body formation (Hutton, Sener, & Malaisse, 1979).
Synthetic Photochemistry
- In synthetic photochemistry, this compound is used in the photoaddition reaction with 2,5-dimethyl-2,4-hexadiene. This reaction results in various isomeric compounds, demonstrating its versatility in photochemical reactions (Hatsui, Nojima, & Takeshita, 1990).
Determination in Biological Systems
- Methyl 2,4-dimethyl-3-oxopentanoate is also significant in clinical chemistry. Methods have been developed for its determination in human plasma, important for understanding its role in physiological processes and diseases (Schadewaldt, Wendel, & Hammen, 1996).
Material Science Applications
- In material science, derivatives of this compound, like methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate, are used in fabricating poly(vinylidine fluoride) hollow fiber membranes, demonstrating its applicability in advanced material synthesis (Hassankiadeh et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2,4-dimethyl-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5(2)7(9)6(3)8(10)11-4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXQFZHZPBLGKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336991 | |
| Record name | Methyl 2,4-dimethyl-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59742-51-7 | |
| Record name | Pentanoic acid, 2,4-dimethyl-3-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59742-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,4-dimethyl-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![4-Hydroperoxy-4,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B1619893.png)